Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-
Brand Name: Vulcanchem
CAS No.: 299922-25-1
VCID: VC10978855
InChI: InChI=1S/C17H14FN3OS/c1-21-16(13-5-3-2-4-6-13)19-20-17(21)23-11-15(22)12-7-9-14(18)10-8-12/h2-10H,11H2,1H3
SMILES: CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Molecular Formula: C17H14FN3OS
Molecular Weight: 327.4 g/mol

Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-

CAS No.: 299922-25-1

VCID: VC10978855

Molecular Formula: C17H14FN3OS

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- - 299922-25-1

Description

Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]- is a synthetic compound characterized by its unique triazole-thioether moiety and a fluorophenyl ethanone backbone. Such compounds are of interest due to their potential applications in medicinal chemistry, particularly as bioactive agents with antifungal, antibacterial, or anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of a 4-fluorophenyl ethanone derivative with a triazole-thiol precursor under controlled conditions. A general example includes:

  • Reagents: Ethanone derivative, triazole-thiol compound.

  • Catalyst: Triethylamine or similar base.

  • Solvent: Ethanol or dimethylformamide (DMF).

  • Reaction Conditions: Reflux or mild heating to promote the formation of the thioether bond.

This method ensures high yields and purity of the final product while maintaining the integrity of sensitive functional groups .

Applications and Biological Relevance

Compounds containing triazole and thioether linkages are widely studied for their pharmacological properties:

  • Antifungal Activity: Triazoles are known inhibitors of fungal cytochrome P450 enzymes.

  • Antibacterial Potential: The fluorophenyl group enhances lipophilicity and membrane permeability.

  • Anticancer Studies: Molecular docking studies suggest potential as enzyme inhibitors .

Further in silico studies reveal that such compounds exhibit promising binding affinities for key biological targets like 5-lipoxygenase (5-LOX), making them candidates for anti-inflammatory drug development .

Crystallographic Data

ParameterValue
Temperature (TT)294 K
R-factor0.041
wR-factor0.102
Data-to-parameter ratio15.1

The crystal structure confirms the presence of weak hydrogen bonding interactions and a planar arrangement between the fluorophenyl and ethanone groups .

Limitations and Future Directions

While the compound demonstrates significant potential in preliminary studies, further research is needed to:

  • Optimize its synthesis for industrial scalability.

  • Conduct detailed biological assays to confirm activity.

  • Investigate its pharmacokinetics and toxicity profiles.

CAS No. 299922-25-1
Product Name Ethanone, 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-
Molecular Formula C17H14FN3OS
Molecular Weight 327.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Standard InChI InChI=1S/C17H14FN3OS/c1-21-16(13-5-3-2-4-6-13)19-20-17(21)23-11-15(22)12-7-9-14(18)10-8-12/h2-10H,11H2,1H3
Standard InChIKey ARSGBHLXHQNDKF-UHFFFAOYSA-N
SMILES CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
Canonical SMILES CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3
PubChem Compound 755370
Last Modified Nov 23 2023

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